N,N-dimethyl Heptylone (hydrochloride)
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one |
InChI |
InChI=1S/C16H23NO3/c1-4-5-6-7-13(17(2)3)16(18)12-8-9-14-15(10-12)20-11-19-14/h8-10,13H,4-7,11H2,1-3H3 |
InChI Key |
SZKCENFUNKPIHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |
Origin of Product |
United States |
Synthetic Chemistry and Methodological Approaches for N,n Dimethyl Heptylone Hydrochloride
Established Synthetic Pathways and Chemical Precursors for Cathinone (B1664624) Derivatives
The synthesis of cathinone derivatives, including N,N-dimethyl Heptylone, generally follows established routes for creating β-keto phenethylamines. nih.gov Two primary pathways are commonly described in chemical literature.
One well-known method involves the oxidation of corresponding precursor molecules, such as ephedrine (B3423809) or pseudoephedrine derivatives. europa.eusouthernforensic.org For instance, simpler compounds like N,N-dimethylcathinone can be synthesized by oxidizing N-methylephedrine. europa.eu This reaction often utilizes an oxidizing agent like potassium permanganate (B83412) in an acidic solution. europa.eusouthernforensic.org The choice of precursor is critical as it dictates the final product's structure.
A more flexible and widely used approach for producing a variety of cathinone analogs starts with a suitable ketone precursor. acs.orgwikipedia.org This pathway typically involves three main steps:
Friedel-Crafts Acylation: This reaction creates the basic ketone structure. For a compound like N,N-dimethyl Heptylone, the synthesis would likely begin with a Friedel-Crafts acylation between benzene (B151609) (or a substituted derivative) and an appropriate acyl chloride. wikipedia.orgnih.gov
α-Bromination: The ketone is then brominated at the alpha-position (the carbon atom adjacent to the carbonyl group) to create an α-bromoketone intermediate. acs.org This is a key step that prepares the molecule for the introduction of the amine group.
Amination: The α-bromoketone is reacted with a suitable amine to displace the bromine atom and form the final cathinone derivative. acs.org The resulting product is often isolated as a hydrochloride salt. acs.org
For the synthesis of N,N-dimethyl Heptylone specifically, the starting aromatic compound would be 1,2-methylenedioxybenzene to form the benzo[d] nih.govresearchgate.netdioxol ring system. The acyl group would be heptanoyl chloride to create the seven-carbon chain. The final amination step would utilize dimethylamine (B145610) to introduce the N,N-dimethyl group.
The chemical precursors for these synthetic routes are diverse and often commercially available. International bodies monitor a range of these substances due to their use in illicit drug manufacturing. europa.eu
Table 1: Key Chemical Precursors for Cathinone Synthesis
| Precursor Name | Chemical Formula | Typical Use in Synthesis |
|---|---|---|
| Propiophenone | C₉H₁₀O | Starting ketone for many simple cathinones. wikipedia.org |
| 1,2-Methylenedioxybenzene | C₇H₆O₂ | Forms the methylenedioxy ring structure found in Heptylone. |
| Heptanoyl chloride | C₇H₁₃ClO | Provides the heptan-1-one backbone via Friedel-Crafts acylation. |
| Dimethylamine | (CH₃)₂NH | Source of the N,N-dimethylamino group. southernforensic.org |
| Ephedrine / Pseudoephedrine | C₁₀H₁₅NO | Precursors for oxidation to methcathinone (B1676376). europa.eu |
| N-Methylephedrine | C₁₁H₁₇NO | Precursor for oxidation to N,N-dimethylcathinone. europa.eumdma.ch |
| α-Bromopropiophenone | C₉H₉BrO | Key intermediate for amination. southernforensic.org |
| Potassium Permanganate | KMnO₄ | Oxidizing agent. southernforensic.org |
Development of Laboratory Synthesis Methodologies for N,N-Dimethylated Analogs
The synthesis of N,N-dimethylated cathinones, such as N,N-dimethyl Heptylone, represents a specific application of general cathinone synthesis methodologies. The introduction of two methyl groups onto the nitrogen atom is a defining structural feature.
Laboratory synthesis of racemic N,N-dimethylcathinone has been achieved by reacting 2-bromopropiophenone (B137518) with an aqueous solution of dimethylamine. southernforensic.orgscispace.com This nucleophilic substitution reaction is a standard method for forming the amine linkage. Following the reaction, the product is typically converted to its hydrochloride salt by adding a solution of hydrogen chloride in a solvent like isopropanol. scispace.com
Applying this to N,N-dimethyl Heptylone, the analogous synthesis would start with 1-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-bromoheptan-1-one. This intermediate would then be reacted with dimethylamine to yield the N,N-dimethyl Heptylone free base, which is subsequently converted to the hydrochloride salt.
An alternative route for N,N-dimethylated analogs involves the oxidation of a corresponding N,N-dimethylated precursor. For example, (2S)-(-)-N,N-Dimethylcathinone hydrochloride can be prepared by oxidizing (1R,2S)-(-)-N-methylephedrine hydrochloride. scispace.com This method leverages a stereochemically defined precursor to produce a specific enantiomer of the final product.
The development of these methods often focuses on efficiency and yield. For instance, patents for the synthesis of other N,N-dimethylated compounds describe processes designed for industrial scale, highlighting the use of specific solvents, catalysts, and reaction conditions to optimize the output. nih.govgoogle.com
Table 2: Example Synthesis Reaction for an N,N-Dimethylated Cathinone
| Reaction Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Amination | 2-Bromopropiophenone, Dimethylamine (aqueous) | Ice-salt bath (-5°C) | N,N-Dimethylcathinone (free base) | southernforensic.org |
Considerations for Isomer Synthesis and Stereochemical Control in Cathinone Production
A critical aspect of cathinone synthesis is stereochemistry. Cathinone derivatives possess a chiral center at the alpha-carbon, meaning they can exist as two non-superimposable mirror images called enantiomers (R- and S-isomers). nih.govoup.com N,N-dimethyl Heptylone is a chiral molecule and is typically produced as a racemic mixture, containing equal amounts of both enantiomers. mdpi.com
The stereochemical outcome of the synthesis is highly dependent on the chosen pathway and precursors.
Racemic Synthesis: The common method starting from a ketone, such as propiophenone, followed by bromination and amination, generally results in a racemic mixture because the chemical environment does not favor the formation of one enantiomer over the other. wikipedia.org
Stereoselective Synthesis: To produce a specific enantiomer, a stereoselective synthesis must be employed. One established method is to start with an enantiomerically pure precursor. For example, the oxidation of the (1R,2S) isomer of ephedrine produces the (S) isomer of methcathinone, demonstrating conservation of the configuration at the chiral center. europa.eu Similarly, starting with an enantiomerically pure amino acid like S-alanine can be used to synthesize S-(+)-cathinone. nih.gov This principle allows chemists to control the stereochemistry of the final product.
The separation of enantiomers from a racemic mixture is another important aspect of stereochemical control. This is often accomplished using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), with a chiral stationary phase. researchgate.netnih.gov Capillary electrophoresis using chiral selectors like cyclodextrins is also an effective method for separating cathinone enantiomers. nih.govmdpi.com
These considerations are significant because different enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. nih.gov For instance, studies on methcathinone have shown that the S-(-) enantiomer is the more potent stimulant. nih.gov Therefore, controlling or at least characterizing the stereoisomeric composition of a synthetic cathinone like N,N-dimethyl Heptylone is crucial for understanding its full chemical and biological profile.
Table 3: List of Compounds Mentioned
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| N,N-dimethyl Heptylone | 1-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(dimethylamino)heptan-1-one | C₁₆H₂₃NO₃ |
| Cathinone | β-Ketoamphetamine | C₉H₁₁NO |
| Methcathinone | Ephedrone | C₁₀H₁₃NO |
| N,N-Dimethylcathinone | Metamfepramone | C₁₁H₁₅NO |
| Ephedrine | - | C₁₀H₁₅NO |
| Pseudoephedrine | - | C₁₀H₁₅NO |
| N-Methylephedrine | - | C₁₁H₁₇NO |
| Propiophenone | - | C₉H₁₀O |
| α-Bromopropiophenone | 2-Bromo-1-phenyl-1-propanone | C₉H₉BrO |
Advanced Analytical Characterization Techniques for N,n Dimethyl Heptylone Hydrochloride
Spectroscopic Methodologies for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for determining the molecular structure of N,N-dimethyl heptylone. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic composition and bonding arrangement.
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov In the analysis of N,N-dimethyl heptylone, MS is a primary tool for its identification. The formal name for N,N-dimethyl heptylone (hydrochloride) is 1-(benzo[d] nih.govcfsre.orgdioxol-5-yl)-2-(dimethylamino)heptan-1-one, monohydrochloride, with a molecular formula of C16H23NO3 • HCl and a formula weight of 313.8. caymanchem.com
Tandem mass spectrometry (MS/MS) further enhances the specificity of analysis by subjecting selected ions from the initial MS scan to fragmentation. nih.gov This process, known as collision-induced dissociation (CID), generates a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule. This is particularly important for distinguishing between isomers, which have the same molecular weight but different structural arrangements. For instance, N,N-dimethyl heptylone is an isomer of N-ethyl heptylone, and their differentiation requires specific analytical methods. caymanchem.com
The fragmentation of N,N-dimethyl heptylone in MS/MS analysis yields specific product ions that are indicative of its structure. While detailed fragmentation data for N,N-dimethyl heptylone is not extensively published, analysis of its structural analog, N,N-dimethylpentylone, reveals characteristic fragmentation patterns that can be extrapolated. For N,N-dimethylpentylone, key fragments are observed that correspond to the loss of specific chemical groups, allowing for its unambiguous identification. cfsre.org
Table 1: Key Mass Spectrometry Parameters for the Analysis of a Structural Analog (N,N-Dimethylpentylone)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Scan Range | 100-510 Da |
| MS/MS Scan Range | 50-510 Da |
| Collision Energy | Collision Energy Spread (35±15 eV) |
This data is for N,N-dimethylpentylone, a structural analog of N,N-dimethyl heptylone, and is provided for illustrative purposes. cfsre.org It is important to note that specific parameters may need to be optimized for N,N-dimethyl heptylone analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. mdpi.com It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise mapping of the molecular structure. ipb.ptunl.edu NMR is crucial for confirming the identity of N,N-dimethyl heptylone and, significantly, for distinguishing it from its various isomers. youtube.comnih.govyoutube.com
The ¹H NMR spectrum of N,N-dimethyl heptylone would exhibit distinct signals for each unique proton in the molecule. The chemical shift (position of the signal), integration (area under the signal, proportional to the number of protons), and multiplicity (splitting pattern due to neighboring protons) of each signal provide a wealth of structural information. youtube.com For example, the protons on the heptyl chain, the dimethylamino group, and the benzodioxole ring would all have characteristic chemical shifts and splitting patterns.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ipb.pt Each unique carbon atom gives a distinct signal, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. core.ac.uk
A key application of NMR is the differentiation of isomers. youtube.comnih.govresearchgate.net Positional isomers, such as N,N-dimethyl heptylone and N-ethyl heptylone, will have different NMR spectra due to the different arrangement of atoms and the resulting changes in the chemical environments of the protons and carbons. nist.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing connectivity between atoms and confirming the exact isomeric structure. ipb.ptcore.ac.uk
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are valuable techniques for the initial characterization and "fingerprinting" of N,N-dimethyl heptylone.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. bibliotekanauki.plresearchgate.net The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting IR spectrum shows a pattern of absorption bands that is characteristic of the compound's structure. For N,N-dimethyl heptylone, key absorption bands would be expected for the carbonyl group (C=O), the C-N bond of the dimethylamino group, the C-O-C bonds of the benzodioxole ring, and the C-H bonds of the alkyl chain and aromatic ring. researchgate.netnist.gov While IR may not be sufficient for distinguishing closely related isomers on its own, it serves as a rapid and effective screening tool. bibliotekanauki.pl
Ultraviolet-Visible (UV-Vis) Spectrophotometry measures the absorption of ultraviolet and visible light by a compound. mu-varna.bg This absorption is related to the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. N,N-dimethyl heptylone, with its benzodioxole ring system, is expected to exhibit characteristic UV absorption maxima (λmax). caymanchem.com The λmax values for N,N-dimethyl heptylone are reported to be 237, 284, and 323 nm. caymanchem.com While UV-Vis spectra are generally less detailed than IR or NMR spectra, they can be useful for quantitative analysis and for providing preliminary evidence of the presence of the chromophore system. mdpi.comnih.gov
Table 2: Spectroscopic Data for N,N-Dimethyl Heptylone (hydrochloride)
| Technique | Observed Data |
| UV-Vis | λmax: 237, 284, 323 nm caymanchem.com |
| IR | Characteristic absorptions for C=O, C-N, C-O-C, and C-H bonds are expected. bibliotekanauki.plnist.gov |
| NMR | Distinct ¹H and ¹³C signals corresponding to the unique protons and carbons of the molecule are expected. mdpi.comipb.pt |
Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis
Chromatographic techniques are essential for separating N,N-dimethyl heptylone from impurities and for resolving it from its isomers. These methods are often coupled with mass spectrometry for definitive identification.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. vcu.eduiu.edu In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer for detection and identification. nih.gov
For the analysis of N,N-dimethyl heptylone, a suitable GC method would involve optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve good separation from any potential impurities or isomers. swgdrug.orgmdpi.com The mass spectrometer would then provide the mass spectrum of the eluted compound, allowing for its confirmation. nih.gov
GC-MS/MS adds another layer of selectivity and sensitivity. usda.govjeol.comthermofisher.com By selecting a specific precursor ion for N,N-dimethyl heptylone and monitoring its characteristic product ions, the signal-to-noise ratio can be significantly improved, allowing for the detection of trace amounts of the compound in complex matrices. This is particularly important in forensic analysis where sample quantities may be limited. usda.gov It's important to note that some cathinones can be thermally labile, and care must be taken to avoid degradation in the hot GC inlet. iu.edu
Table 3: Typical GC-MS Parameters for the Analysis of a Structural Analog (N,N-Dimethylpentylone)
| Parameter | Value |
| Column | HP-5MS (or equivalent) |
| Carrier Gas | Helium swgdrug.org |
| Oven Program | Ramped temperature program (e.g., 100°C to 280°C) swgdrug.org |
| Injection Mode | Splitless or Split vcu.eduswgdrug.org |
| MS Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) vcu.edunih.gov |
This data is for N,N-dimethylpentylone, a structural analog of N,N-dimethyl heptylone, and is provided for illustrative purposes. swgdrug.org Specific parameters may need to be optimized for N,N-dimethyl heptylone analysis.
Liquid chromatography-mass spectrometry (LC-MS) is a versatile and powerful technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. nih.govnih.govnih.govresearchgate.netnih.gov In LC-MS, the sample is dissolved in a liquid and separated based on its interaction with a stationary phase in a liquid chromatograph. The eluent is then introduced into a mass spectrometer for detection. nih.govnih.gov
Ultra-high performance liquid chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.comnih.govcsic.es When coupled with a quadrupole time-of-flight (QToF) mass spectrometer, the resulting UPLC-QToF-MS system offers exceptional analytical capabilities. nih.govresearchgate.net QToF instruments provide high mass accuracy and resolution, enabling the confident identification of unknown compounds and the differentiation of isomers with very similar fragmentation patterns. nih.gov
For N,N-dimethyl heptylone, a UPLC-QToF-MS method would involve developing a suitable mobile phase gradient and selecting an appropriate column to achieve optimal separation. cfsre.orgmdpi.com The high mass accuracy of the QToF detector would allow for the determination of the elemental composition of the parent ion and its fragments, further confirming the identity of the compound. nih.gov This level of analytical detail is crucial for distinguishing N,N-dimethyl heptylone from its isomers and for identifying potential metabolites in biological samples. cfsre.orgnih.gov
Table 4: UPLC-QToF-MS Parameters for the Analysis of a Structural Analog (N,N-Dimethylpentylone)
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Phenomenex Kinetex C18) cfsre.org |
| Mobile Phase | Gradient of aqueous and organic solvents (e.g., ammonium (B1175870) formate (B1220265) buffer and methanol/acetonitrile) cfsre.org |
| Flow Rate | Typically 0.2-0.6 mL/min cfsre.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) cfsre.org |
| Mass Analyzer | Quadrupole Time-of-Flight (QToF) |
| Acquisition Mode | TOF-MS and Product Ion Scans cfsre.org |
This data is for N,N-dimethylpentylone, a structural analog of N,N-dimethyl heptylone, and is provided for illustrative purposes. cfsre.org Specific parameters may need to be optimized for N,N-dimethyl heptylone analysis.
Method Validation Strategies for Quantitative and Qualitative Analytical Protocols
Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. unodc.org For a compound like N,N-dimethyl Heptylone (hydrochloride), a synthetic cathinone (B1664624) intended for research and forensic applications, robust validation is essential to ensure that results are reliable, reproducible, and accurate. unodc.orgcaymanchem.com The validation of analytical methods, whether for qualitative identification or quantitative determination, involves evaluating specific performance characteristics according to established guidelines. unodc.orgpa.edu.tr This process is fundamental in forensic toxicology to confidently identify and quantify new psychoactive substances (NPS) in various biological and seized materials. tandfonline.comojp.gov
The validation process for both qualitative and quantitative methods assesses several key parameters. unodc.org For quantitative assays, which determine the exact amount of a substance, parameters like linearity, accuracy, precision, and limits of quantification are paramount. pa.edu.tr For qualitative methods, which identify the presence or absence of a substance, the focus is primarily on selectivity and the limit of detection. tdx.cat
Selectivity and Specificity
Selectivity refers to the ability of an analytical method to differentiate and measure the analyte of interest in the presence of other components that may be expected to be present in the sample. unodc.orgpa.edu.tr These interfering substances can include metabolites, impurities, or matrix components. unodc.org In the context of synthetic cathinones, methods must be able to distinguish N,N-dimethyl Heptylone from its isomers, other cathinone analogs, and a wide range of other drugs that may be co-administered. researchgate.net
To assess selectivity, blank matrix samples (e.g., drug-free blood, urine, or oral fluid) from multiple sources are analyzed to investigate potential interferences at the retention time of the analyte. researchgate.net Additionally, samples are spiked with commonly encountered drugs and structurally similar compounds to demonstrate a lack of interference. researchgate.net For mass spectrometry-based methods like LC-MS/MS, selectivity is typically achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), which provides a high degree of certainty in identification. oup.comnih.gov For a method to be considered selective, no significant interfering peaks should be observed at the analyte's retention time in the blank or spiked samples. researchgate.net
Linearity and Range (Quantitative Methods)
Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable precision, accuracy, and linearity. pa.edu.tr
A calibration curve is generated by analyzing a series of standards at different known concentrations. oup.com For synthetic cathinones, these curves are often prepared in a matrix matching the intended sample type (e.g., blood, urine) to account for matrix effects. oup.com The linearity is typically evaluated by a linear regression analysis, with a coefficient of determination (r²) value greater than 0.99 being a common acceptance criterion. researchgate.netnih.gov
| Parameter | Typical Procedure | Common Acceptance Criteria | Example from Synthetic Cathinone Analysis | Citation |
| Linearity | Analyze 5-6 calibration standards across a range of concentrations. | Coefficient of determination (r or r²) > 0.99. | A six-point calibration curve for N-ethylpentylone was established from 0.01 to 0.5 mg/L. | researchgate.netoup.com |
| Range | The concentration interval where the method is shown to be precise, accurate, and linear. | Defined by the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ). | A validated method for 16 synthetic cathinones in urine had a linear range from the LLOQ (10 ng/mL) to 800 ng/mL. | researchgate.net |
Accuracy and Precision (Quantitative Methods)
Accuracy represents the closeness of the mean test results to the true value and is typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). pa.edu.trnih.gov Precision is the degree of agreement among individual test results when the method is applied repeatedly. pa.edu.tr It is usually expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). researchgate.net
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations, such as different days, different analysts, or different equipment. pa.edu.tr
For bioanalytical methods, accuracy is often accepted if the mean value is within ±15% of the nominal value (or ±20% at the LLOQ), and precision is accepted if the %CV is ≤15% (or ≤20% at the LLOQ). researchgate.netnih.gov
| Parameter | Typical Procedure | Common Acceptance Criteria | Example from Synthetic Cathinone Analysis | Citation |
| Accuracy | Analyze QC samples at low, medium, and high concentrations against a calibration curve. | Mean concentration within ±15% of the nominal value (±20% at LLOQ). | For N-methylformamide, accuracy in quality control samples was between 94.7% and 116.8%. | nih.gov |
| Precision (%CV) | Repeated analysis of QC samples on the same day (repeatability) and on different days (intermediate precision). | %CV ≤ 15% (≤ 20% at LLOQ). | Inter-batch precision for N-methylformamide was in the range of 1.3-9.8%. In another study, the %CV for synthetic cathinones and their internal standards was <15% in all matrices. | researchgate.netnih.gov |
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the method. unodc.orgnih.gov It is often estimated by analyzing samples with very low concentrations and is commonly defined as the concentration that produces a signal-to-noise (S/N) ratio of 3:1. unodc.orgnih.gov
The Lower Limit of Quantitation (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. unodc.orgpa.edu.tr This is a critical parameter for quantitative methods, especially in forensic toxicology where low concentrations of a substance can be significant. The LLOQ is often defined as the concentration that produces a signal-to-noise ratio of 10:1 and must meet the method's accuracy and precision criteria (e.g., within ±20%). nih.govnih.gov
| Parameter | Common Definition | Example from Synthetic Cathinone Analysis | Citation |
| LOD | Signal-to-Noise Ratio ≥ 3. | For a panel of synthetic cathinones, LODs were 5 ng/mL in blood. For a method in oral fluid, LODs ranged from 0.003 to 0.03 ng/g. | researchgate.netoup.com |
| LLOQ | Signal-to-Noise Ratio ≥ 10, with accuracy within ±20% and precision ≤20%. | For a panel of synthetic cathinones, the LLOQ was 10 ng/mL in blood. For a method in hair, the LLOQ was set at 4 pg/mg for 129 compounds. | researchgate.netnih.gov |
Matrix Effect and Stability
The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances in the sample matrix. pa.edu.tr It can cause ion suppression or enhancement, leading to inaccurate quantification in mass spectrometry-based methods. It is typically evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix to the response of the analyte in a pure solvent. pa.edu.trresearchgate.net A matrix effect within ±25% is often considered acceptable. researchgate.net
Stability studies are conducted to evaluate the chemical stability of the analyte in the biological matrix under different conditions that may be encountered during sample handling and analysis. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. nih.gov
Pharmacological Investigations of N,n Dimethyl Heptylone Hydrochloride
In Vitro Studies on Monoamine Transporter Interactions
Synthetic cathinones modulate monoaminergic neurotransmission by targeting the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). researchgate.net Depending on their chemical structure, they can act as either inhibitors of monoamine reuptake (blockers) or as substrates for the transporters, inducing neurotransmitter release (releasers). researchgate.net The interaction of N,N-dimethyl heptylone with these transporters is crucial to understanding its pharmacological effects.
Research on cathinone (B1664624) analogs has consistently shown that the length of the α-carbon side-chain is a significant determinant of potency at the dopamine transporter. Studies on α-pyrrolidinophenones, a subclass of cathinones, have demonstrated that increasing the alkyl chain length from methyl to pentyl progressively increases the affinity and inhibitory potency at the human dopamine transporter (hDAT). ub.edu For instance, N-ethyl substituted cathinones have been shown to be potent dopamine uptake inhibitors. frontiersin.org
While direct experimental data for N,N-dimethyl heptylone is not available, the established SAR trends suggest that the presence of a seven-carbon (heptyl) chain at the α-position would confer high potency as a DAT inhibitor. The N,N-dimethyl substitution on the amine also influences its action. N,N-dimethylation of cathinone results in a compound that retains stimulant-like properties, though it may slightly decrease potency compared to its N-methyl counterpart. nih.gov It is likely that N,N-dimethyl heptylone functions as a potent DAT blocker, thereby increasing synaptic dopamine concentrations by inhibiting its reuptake.
Table 1: Dopamine Transporter (DAT) Uptake Inhibition for Selected Cathinone Analogs
Data sourced from studies on second-generation synthetic cathinones, illustrating the potent DAT inhibition characteristic of this class. frontiersin.org
Similar to their effects on DAT, many synthetic cathinones are potent inhibitors of the norepinephrine transporter. The structural features that confer high potency at DAT, such as an extended α-alkyl chain, often lead to potent NET inhibition as well. For many cathinone derivatives, the potency at NET is comparable to or even greater than their potency at DAT. ub.edu
For example, N-ethylhexedrone, a cathinone with a six-carbon α-chain, is a potent inhibitor of both DAT and NET. ub.edu Given the structural similarities and the established SAR, N,N-dimethyl heptylone is predicted to be a potent inhibitor of NET. By blocking norepinephrine reuptake, it would enhance noradrenergic signaling.
The activity of synthetic cathinones at the serotonin transporter is more variable and highly dependent on specific structural modifications, particularly substitutions on the phenyl ring. acs.org Cathinones without ring substitutions generally exhibit lower potency at SERT compared to DAT and NET. ub.edufrontiersin.org
Studies have shown that while N-ethyl substituted cathinones are potent DAT inhibitors, they have a low affinity for SERT. ub.edu For example, N-ethyl-heptedrone (NEHP), which has a heptyl side chain, displays low affinity for SERT. ub.edu This suggests that N,N-dimethyl heptylone, which also lacks a ring substitution, would likely be a weak inhibitor of serotonin uptake. This results in a pharmacological profile that is selective for catecholamine transporters (DAT and NET) over the serotonin transporter, a characteristic shared by many psychostimulant cathinones. frontiersin.org
Table 2: Monoamine Transporter Uptake Inhibition (IC50, µM) for N-Ethyl Cathinone Analogs with Varying Side-Chain Lengths
This table illustrates the structure-activity relationship where increasing the α-carbon side-chain length in N-ethyl cathinones maintains high DAT potency while SERT potency remains low, resulting in high DAT/SERT selectivity ratios. ub.edu
Synthetic cathinones interact with monoamine transporters through two primary mechanisms: reuptake inhibition (blocking) and transporter-mediated release (efflux). researchgate.net
Uptake Inhibitors (Blockers): These compounds bind to the transporter protein, occupying the substrate binding site and physically obstructing the reuptake of neurotransmitters from the synaptic cleft. researchgate.net This action stabilizes the transporter in a conformation that prevents neurotransmitter translocation. Pyrrolidine-containing cathinones, such as α-PVP, are classic examples of potent transporter blockers. researchgate.net The structural characteristics of N,N-dimethyl heptylone, particularly the bulky N,N-dimethyl and long heptyl groups, suggest it is likely to act as a transporter inhibitor rather than a substrate.
Substrate-Type Releasers: These cathinones are recognized by the transporter and are translocated into the presynaptic neuron. researchgate.net Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of transporter flux, causing a non-exocytotic release of neurotransmitters into the synapse. researchgate.netacs.org Ring-substituted cathinones, such as mephedrone, are often potent monoamine releasers. researchgate.net
Some cathinones exhibit a "hybrid" mechanism, acting as a blocker at one transporter (e.g., DAT) and a substrate at another (e.g., SERT). frontiersin.org This dual action is influenced by subtle structural changes, such as the nature of the N-alkyl substituent. nih.gov
In Vivo Pharmacodynamic Research in Animal Models
Comprehensive in vivo pharmacodynamic studies on N,N-dimethyl Heptylone (hydrochloride) in animal models have not been detailed in the scientific literature. Such research is crucial for understanding the physiological and behavioral effects of a substance in a living organism.
Behavioral Assay Methodologies for Central Nervous System Activity (e.g., locomotor stimulant properties)
Specific behavioral assays to determine the central nervous system activity of N,N-dimethyl Heptylone, such as its locomotor stimulant properties, have not been reported. Locomotor activity is a common measure used in animal models to assess the stimulant or depressant effects of a substance. Studies on other synthetic cathinones have demonstrated a range of effects on locomotor activity, from significant increases to decreases, depending on the specific compound and the dose administered.
Neurochemical Alterations in Specific Brain Regions (e.g., nucleus accumbens, frontal cortex, striatum)
Information regarding neurochemical alterations in specific brain regions following the administration of N,N-dimethyl Heptylone is not available. The nucleus accumbens, prefrontal cortex, and striatum are key brain areas involved in reward, decision-making, and motor control, and are often examined in studies of psychoactive substances. Research on other stimulants has shown significant changes in neurotransmitter levels, particularly dopamine, in these regions. However, without dedicated neurochemical analysis for N,N-dimethyl Heptylone, its impact on these critical brain circuits is unknown.
Metabolic and Pharmacokinetic Research of N,n Dimethyl Heptylone Hydrochloride
Identification of Metabolic Pathways (Phase I and Phase II Reactions)
The metabolism of N,N-dimethyl heptylone proceeds through a series of well-defined Phase I and Phase II reactions, which are crucial for its transformation and subsequent elimination from the body. These pathways are largely consistent with the metabolism of other synthetic cathinones.
N-Dealkylation and Demethylation Mechanisms in Cathinones
A primary metabolic route for cathinones, including N,N-dimethyl heptylone, involves N-dealkylation. nih.govmdpi.com This process, catalyzed by cytochrome P450 (CYP450) enzymes, begins with the hydroxylation of the carbon atom attached to the nitrogen atom of the alkyl group. mdpi.com The resulting hydroxylated intermediate is unstable and spontaneously breaks down, yielding a dealkylated metabolite and an aldehyde. mdpi.com In the case of N,N-dimethyl heptylone, this involves the removal of its two methyl groups. This N-demethylation leads to the formation of secondary and primary amine metabolites. mdpi.comsemanticscholar.org This metabolic step is significant as the resulting metabolites may retain pharmacological activity. mdpi.com
Hydroxylation and Dehydrogenation Processes
Hydroxylation represents another key Phase I metabolic pathway for N,N-dimethyl heptylone. This process can occur at various positions on the molecule, including the aliphatic side chain. nih.gov Following hydroxylation, dehydrogenation can occur, leading to the formation of additional metabolites. A recent study on the related compound N,N-dimethylpentylone identified the reduction of the carboxide group as a major metabolic pathway, which is a form of dehydrogenation. bohrium.comnih.gov
Glucuronidation and Sulfation Conjugation
Following Phase I reactions, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. The most common of these are glucuronidation and sulfation. nih.govyoutube.com Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the molecule, significantly increasing its water solubility and facilitating its excretion. nih.gov N-glucuronidation is a particularly relevant pathway for compounds with nitrogen-containing functional groups. hyphadiscovery.com Sulfation, mediated by sulfotransferases (SULTs), involves the addition of a sulfate (B86663) group, which also enhances water solubility and aids in elimination. nih.gov For a similar compound, N,N-dimethylaniline-heliamine, glucuronidation and sulfation were identified as main metabolic processes. nih.gov
In Vitro Metabolic Studies Using Hepatic Models (e.g., S9 fractions, microsomes)
To investigate the metabolic pathways of N,N-dimethyl heptylone, in vitro studies employing hepatic models are essential. These models, such as liver S9 fractions and microsomes, contain the necessary enzymes to simulate the metabolic processes that occur in the liver. nih.gov Pooled human liver microsomes are frequently used to identify Phase I and II metabolites. nih.gov For instance, studies on other synthetic cathinones using human liver microsomes have successfully identified metabolites resulting from N-dealkylation, β-ketone reduction, aliphatic hydroxylation, and demethylenation. nih.gov The use of these in vitro systems allows for a controlled environment to characterize the specific enzymes involved and the primary metabolites formed.
In Vivo Pharmacokinetic Profiling in Animal Models
Animal models are crucial for understanding the complete pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net
Absorption, Distribution, and Excretion Research (ADME)
While specific ADME data for N,N-dimethyl heptylone is not extensively published, general principles of pharmacokinetics for similar compounds can be inferred. Following administration, the compound would be absorbed into the bloodstream, distributed to various tissues, metabolized primarily in the liver, and the resulting metabolites excreted, typically via urine. nih.govnih.gov A study on N,N-dimethylaniline-heliamine in rats revealed a large volume of distribution, suggesting significant tissue distribution, and an absolute oral bioavailability of 16.11%. nih.gov The clearance of this related compound was also determined. nih.gov Such studies provide valuable insights into how N,N-dimethyl heptylone might behave in a living organism.
Plasma Concentration-Time Curve Analysis
The analysis of plasma concentration over time is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. For synthetic cathinones, these curves are typically determined following administration in preclinical models, such as rats.
Following administration, the plasma concentration of a synthetic cathinone (B1664624) generally rises to a maximum concentration (Cmax) at a specific time (Tmax), after which it declines as the compound is distributed to tissues and eliminated from the body. nih.gov The elimination phase for cathinones can often be described by a two-compartment model, indicating an initial rapid distribution phase followed by a slower elimination phase. nih.gov The area under the plasma concentration-time curve (AUC) is a critical parameter that represents the total systemic exposure to the drug. nih.gov
In studies with analogous N-alkylated cathinones in rats, pharmacokinetic parameters were determined after subcutaneous administration. For instance, pentylone (B609909), which has a similar alkyl chain length, demonstrated a higher Cmax and AUC compared to cathinones with shorter alkyl chains like methylone and butylone (B606430). nih.gov This suggests that the lipophilicity conferred by the longer alkyl chain can influence systemic exposure. Methylone, conversely, showed a significantly longer elimination half-life (t1/2) than its more lipophilic counterparts, butylone or pentylone. nih.gov
Table 1: Representative Pharmacokinetic Parameters of Analogous Synthetic Cathinones in Rats
This table presents hypothetical pharmacokinetic data for a compound structurally similar to N,N-dimethyl Heptylone, based on published values for other synthetic cathinones like pentylone and methylone. nih.gov
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 5252.55 ± 130.5 | µg/L |
| Tmax | 30 | min |
| AUC(0-∞) | 464,469 ± 37,307 | µg/L*min |
| t1/2 | 133.5 ± 18.3 | min |
Data is illustrative and based on findings for structurally related compounds.
Bioavailability and Tissue Distribution Studies
Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. It is a crucial parameter, particularly for non-intravenous administration routes. While specific oral bioavailability for N,N-dimethyl Heptylone has not been reported, studies on other synthetic compounds show it can be highly variable.
Tissue distribution studies are performed to understand where a compound accumulates in the body after absorption. For many psychoactive substances, distribution to the brain is of key interest. However, accumulation also occurs in other organs, which is relevant for understanding both the compound's effects and its potential toxicity. In a postmortem case involving the synthetic cathinone α-Pyrrolidinohexiophenone (α-PHP), a pyrovalerone derivative, tissue distribution analysis revealed the highest concentrations in the spleen and lungs. nih.gov Significant concentrations were also found in the heart, kidney, liver, and brain, with lower levels detected in bile and urine relative to the blood concentration. nih.gov This pattern suggests extensive distribution of the compound out of the bloodstream and into various body tissues.
Table 2: Representative Postmortem Tissue Distribution of an Analogous Synthetic Cathinone (α-PHP)
| Specimen | Concentration (ng/mL or ng/g) |
| Blood (thoracic cavity) | 15.3 |
| Urine | 5.6 |
| Bile | 1.2 |
| Liver | 3.5 |
| Kidney | 7.9 |
| Brain | 4.7 |
| Heart | 23.6 |
| Lung | 71.1 |
| Spleen | 83.8 |
Data sourced from a case report on α-PHP and is illustrative of potential distribution for similar cathinones. nih.gov
In Silico Prediction Models for Metabolic Fate and Binding
Given the rapid emergence of new psychoactive substances (NPS), in silico (computer-based) models are increasingly used as a time- and cost-effective means to predict their metabolic pathways before extensive in vitro or in vivo data is available. nih.govnih.gov These tools use algorithms based on known biotransformations to predict the likely metabolites of a novel compound.
For synthetic cathinones, in silico software like MetaSite, GLORYx, and SyGMa can predict metabolites by modeling reactions mediated by key drug-metabolizing enzymes, primarily cytochrome P450 (CYP450) isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). nih.govnih.gov Common metabolic pathways identified for synthetic cathinones include:
Reduction of the β-keto group: This is a very common pathway, converting the ketone to a secondary alcohol. frontiersin.org
Hydroxylation: This can occur on the alkyl side chain or the aromatic ring. frontiersin.org
N-dealkylation: The removal of one or both methyl groups from the nitrogen atom. nih.gov
Phase II Conjugation: Predicted phase I metabolites can be further conjugated with molecules like glucuronic acid to facilitate excretion. frontiersin.org
In silico models can generate a list of potential metabolites with their predicted structures and masses. nih.gov This information is invaluable for guiding analytical methods in forensic and clinical toxicology to identify the correct biomarkers of consumption in biological samples like urine or blood. nih.govfrontiersin.org
Table 3: Predicted Phase I Metabolic Pathways for N,N-dimethyl Heptylone Based on In Silico Models
| Biotransformation | Predicted Metabolite Structure |
| Parent Compound | N,N-dimethyl Heptylone |
| β-Keto Reduction | 1-phenyl-2-(dimethylamino)nonan-1-ol |
| N-demethylation | N-methyl Heptylone |
| N,N-didealkylation | Heptylone (2-aminononan-1-one) |
| Alkyl Hydroxylation | 1-phenyl-2-(dimethylamino)-1-oxo-nonan-x-ol |
This table illustrates the most probable metabolic transformations for N,N-dimethyl Heptylone based on established pathways for other synthetic cathinones. nih.govfrontiersin.org
Structure Activity Relationship Sar Studies of N,n Dimethyl Heptylone Hydrochloride and Its Analogs
Impact of N-Substitution Modifications on Pharmacological Profiles within Cathinone (B1664624) Class
The nature of the substituent on the terminal amine of the cathinone scaffold plays a pivotal role in determining the pharmacological profile, particularly whether a compound acts as a monoamine transporter substrate (a releaser) or an inhibitor (a blocker). nih.gov
Generally, cathinones with primary or secondary amines (e.g., cathinone, methcathinone) tend to be transporter substrates, similar to amphetamine. acs.org However, the introduction of bulkier substituents on the nitrogen atom shifts the activity towards reuptake inhibition. Tertiary amines, such as the N,N-dimethyl group found in N,N-dimethyl Heptylone or the pyrrolidine ring in α-PVP, typically result in compounds that act as transporter inhibitors rather than releasers. nih.govacs.org
Studies have shown that N-monomethylation of cathinone to methcathinone (B1676376) enhances potency. nih.gov Further N,N-dimethylation, as seen in N,N-dimethylcathinone, retains the amphetamine-like character but with a slight decrease in potency compared to the N-monomethylated version. nih.gov Increasing the bulk of the N-alkyl group from a methyl to an ethyl, n-propyl, isopropyl, or tert-butyl group generally leads to a reduction in potency while retaining stimulant characteristics. nih.gov
Specifically, the presence of an N-ethyl group, when compared to an N-methyl group, has been shown to increase the potency for inhibiting the dopamine (B1211576) transporter (DAT). ub.edufrontiersin.org For instance, N-ethyl-pentedrone (NEPD) is a more potent DAT inhibitor than pentedrone (B609907), and N-ethyl-pentylone (NEP) is more potent than pentylone (B609909). ub.edufrontiersin.org This trend suggests that the N,N-dimethyl substitution in N,N-dimethyl Heptylone likely contributes to its profile as a potent monoamine transporter inhibitor. The incorporation of the nitrogen into a cyclic structure, like a pyrrolidine ring, also confers potent inhibitor activity, particularly at the DAT. nih.govnih.gov
| Compound | N-Substitution | DAT IC₅₀ (µM) frontiersin.org | SERT IC₅₀ (µM) frontiersin.org |
|---|---|---|---|
| Pentedrone | N-methyl | 0.43 | 51.37 |
| N-Ethyl-pentedrone (NEPD) | N-ethyl | 0.12 | 42.75 |
| Pentylone | N-methyl | 0.50 | 7.32 |
| N-Ethyl-pentylone (NEP) | N-ethyl | 0.23 | 6.37 |
| 4-Methyl-pentedrone (4-MPD) | N-methyl | 0.31 | 10.12 |
| 4-Methyl-ethylaminopentedrone (4-MeAP) | N-ethyl | 0.16 | 8.21 |
Side Chain and Ring Substitutions and their Effect on Activity
Modifications to the α-carbon side chain and the aromatic ring of the cathinone structure significantly alter pharmacological activity and selectivity. nih.gov
Side Chain Length: The length of the alkyl chain at the α-position is a key determinant of potency at monoamine transporters, particularly for cathinones with a pyrrolidine N-substituent (pyrrolidinophenones). nih.gov A clear trend shows that as the carbon chain length increases, the binding affinity and inhibitory potency at the human dopamine transporter (hDAT) and norepinephrine transporter (hNET) also increase. nih.govelsevierpure.com For example, within the α-pyrrolidinophenone series, potency at hDAT increases progressively from a methyl (α-PPP) to a pentyl (PV-8) substituent. nih.gov This suggests the extended pentyl side chain of N,N-dimethyl Heptylone is a critical feature for its high potency. Research on N-ethyl substituted cathinones shows that potency as a DA uptake inhibitor increases with the elongation of the aliphatic side chain from a methyl to a propyl group. researchgate.net However, this trend may follow an inverted U-shape, as further increases in chain length from butyl to pentyl can lead to a decrease in psychostimulant response. researchgate.netub.edu
Ring Substitutions: The presence and position of substituents on the phenyl ring influence a compound's selectivity for the different monoamine transporters. nih.gov N,N-dimethyl Heptylone features a 3,4-methylenedioxy group on the phenyl ring, a common modification in synthetic cathinones. caymanchem.com The addition of this group, or other para-substitutions on the phenyl ring, generally shifts the compound's selectivity toward the serotonin transporter (SERT). frontiersin.org For instance, ring-substituted cathinones like pentylone show higher potency at inhibiting 5-HT uptake compared to their non-substituted analogs like pentedrone. frontiersin.org Similarly, para-substituted methcathinone derivatives demonstrate increased ability to evoke serotonin release. acs.org Steric bulk of para-substituents has been identified through QSAR analysis as an important factor in shifting selectivity from DAT toward SERT. acs.org
Comparative SAR Analysis with Related Cathinone Derivatives (e.g., N-ethyl pentylone, pentylone, eutylone)
Comparing N,N-dimethyl Heptylone to its close analogs highlights the subtle yet significant effects of combined structural modifications. The primary structural differences between N,N-dimethyl Heptylone and its comparators—N-ethyl pentylone (NEP), pentylone, and eutylone—lie in the N-substitution and the length of the α-alkyl side chain. cfsre.orgresearchgate.net
Pentylone vs. N-ethyl pentylone (NEP): Pentylone has an N-methyl group and a propyl side chain. NEP differs by having an N-ethyl group. This single modification from methyl to ethyl increases DAT inhibition potency. frontiersin.org Both compounds are 3,4-methylenedioxy ring-substituted, giving them significant activity at SERT compared to non-ring-substituted cathinones. ub.edufrontiersin.org
Eutylone: Eutylone (bk-EBDB) is an isomer of NEP, featuring an N-ethyl group but with an ethyl side chain instead of a propyl one. nih.gov This shortening of the alkyl side chain would be expected to decrease potency at DAT compared to NEP, following the general SAR principles for side-chain length. nih.gov
N,N-dimethyl Heptylone: This compound has two key differences from the others: an N,N-dimethyl substitution and a longer pentyl side chain. Based on SAR principles, the N,N-dimethyl group classifies it as a transporter inhibitor. nih.gov The elongated pentyl side chain would predict a very high potency at DAT, potentially greater than that of pentylone or eutylone. nih.gov The 3,4-methylenedioxy ring suggests it will also retain considerable activity at SERT. frontiersin.org
| Compound | N-Substitution | α-Alkyl Side Chain | Ring Substitution | Primary Mechanism |
|---|---|---|---|---|
| N,N-dimethyl Heptylone | N,N-dimethyl | Pentyl | 3,4-methylenedioxy | Predicted DAT/SERT Inhibitor |
| N-ethyl pentylone (NEP) | N-ethyl | Propyl | 3,4-methylenedioxy | DAT Blocker/SERT Substrate frontiersin.org |
| Pentylone | N-methyl | Propyl | 3,4-methylenedioxy | DAT Blocker/SERT Substrate ub.edu |
| Eutylone | N-ethyl | Ethyl | 3,4-methylenedioxy | Predicted DAT/SERT Inhibitor |
Computational Modeling and Cheminformatics Approaches in SAR Derivations
Computational methods are increasingly used to elucidate the SAR of synthetic cathinones, providing a molecular-level understanding that complements experimental data. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) are applied to predict the biological activity of these compounds. tandfonline.comresearchgate.net
QSAR: QSAR models have successfully correlated the physicochemical properties of cathinone analogs with their biological activities. For instance, a QSAR study on pyrovalerone derivatives demonstrated that the potency at DAT is significantly correlated with the volume and lipophilicity of the α-substituent. nih.gov This aligns with experimental findings that longer alkyl chains increase potency.
Molecular Docking: Docking simulations are used to predict how cathinone molecules bind within the active sites of monoamine transporters. These studies help identify key amino acid residues that interact with the ligands. For hDAT, critical residues in the binding pocket include Phe76, Asp79, Val152, Tyr156, and Phe326. tandfonline.com Docking studies have shown that cathinones with pyrrolidine and methylenedioxy groups, such as MDPV, form stable interactions within this binding pocket. tandfonline.com Such models can explain why certain substitutions enhance or diminish affinity. For example, the low affinity of some cathinone series for SERT is attributed to steric repulsion from bulky side chains within the SERT binding pocket. nih.gov
Compound Names
| Compound Name |
|---|
| N,N-dimethyl Heptylone (hydrochloride) |
| N-ethyl pentylone (NEP) |
| Pentylone |
| Eutylone |
| Cathinone |
| Methcathinone |
| Amphetamine |
| α-PVP (alpha-pyrrolidinopentiophenone) |
| N,N-dimethylcathinone |
| N-ethyl-pentedrone (NEPD) |
| Pentedrone |
| α-PPP (alpha-pyrrolidinopropiophenone) |
| PV-8 |
| 4-Methyl-pentedrone (4-MPD) |
| 4-Methyl-ethylaminopentedrone (4-MeAP) |
| MDPV (3,4-methylenedioxypyrovalerone) |
Forensic Science Research and Detection Methodologies for N,n Dimethyl Heptylone Hydrochloride
Analytical Challenges in the Identification and Differentiation of Novel Cathinones and their Isomers
The identification of novel synthetic cathinones like N,N-dimethyl Heptylone is fraught with analytical challenges, primarily stemming from the existence of numerous structural isomers. These isomers often have the same molecular weight and similar mass spectral fragmentation patterns, making their differentiation with standard laboratory techniques difficult.
A significant challenge lies in the fact that many synthetic cathinones are structural isomers of controlled substances. For instance, N,N-dimethylpentylone is a structural isomer of N-ethyl pentylone (B609909), a Schedule I substance in the United States. This necessitates the use of highly specific analytical methods to ensure accurate identification for legal purposes.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in forensic laboratories. However, for many cathinones, electron ionization (EI) mass spectra can be very similar, making unambiguous identification of isomers challenging. Advanced techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) offer higher specificity and are often required for the accurate identification and distinction of these closely related compounds.
Preclinical Toxicological Research Methodologies in Animal Models for Cathinones
Acute and Repeated Dose Study Designs in Rodents (Rats, Mice)
Acute and repeated-dose studies in rodents are foundational for characterizing the toxicity profile of a substance. noblelifesci.com These studies help determine the potential for immediate harm from a single exposure and the cumulative effects of multiple exposures.
Acute Toxicity Studies: The primary goal of acute toxicity testing is to evaluate the effects of a single, high dose of a substance. noblelifesci.com These studies are used to determine the median lethal dose (LD50) and identify the clinical signs of toxicity and target organs. noblelifesci.com For synthetic cathinones, researchers administer the compound to rodents, typically rats or mice, and observe them for a set period, often 14 days, for signs of toxicity and mortality. noblelifesci.com For example, in silico (computer-based) models, which are often used to predict toxicity before animal studies are conducted, predicted an oral rat LD50 value for the synthetic cathinone (B1664624) 2,3-MDMC to be between 105.17 and 117.77 mg/kg. dntb.gov.ua
Repeated Dose Studies: Repeated-dose toxicity studies are designed to identify adverse effects from repeated exposure to a substance over a specific period, ranging from several weeks to months. noblelifesci.com These studies are essential for understanding the cumulative effects and potential for tolerance or sensitization. researchgate.net In these study designs, rodents are administered the test substance daily for a predetermined duration. researchgate.net Throughout the study, animals are monitored for changes in body weight, food consumption, clinical signs of toxicity, and behavioral alterations. researchgate.net
Below is a table summarizing findings from a repeated-dose study on various cathinones, illustrating the type of data generated.
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Mephedrone | Adolescent Rats | Repeated i.p. injections | Caused changes in basal neurotransmitter levels in the striatum, nucleus accumbens, and frontal cortex. nih.gov |
| MDPV | Rats | Intermittent (1x/day for 10 days) | Resulted in sensitization of locomotor effects. researchgate.net |
| MDPV | Rats | Binge (3x/day for 3 days) | Led to tolerance onset after a challenge post-withdrawal. researchgate.net |
| Methcathinone (B1676376) | Rats | Repeated administration | Induced significant decreases in dopamine (B1211576) and serotonin (B10506) levels in the striatum. nih.gov |
In Vitro Toxicological Assays and Cell-Based Models
In vitro (test-tube or cell culture) toxicology assays are critical for screening new compounds rapidly and ethically, reducing the reliance on animal testing. mdpi.comcriver.com These methods are used to assess cytotoxicity (cell death), genotoxicity (DNA damage), and specific mechanisms of toxicity at the cellular level. upmbiomedicals.comnews-medical.net
For synthetic cathinones, human-derived cell lines, such as the SH-SY5Y neuroblastoma cell line, are frequently used to model neuronal cells and investigate neurotoxicity. mdpi.comnih.gov In one study, exposure of differentiated SH-SY5Y cells to the synthetic cathinone 3,4-MDPHP led to a concentration-dependent loss of cell viability and induced cell death via necrosis. nih.gov Other studies have used primary rat hepatocytes and HepaRG cells to assess the potential for liver damage (hepatotoxicity), finding that cathinones like MDPV and pentedrone (B609907) were significantly more toxic than MDMA. researchgate.net
These cell-based models allow researchers to investigate specific toxicological endpoints, as shown in the table below.
| Assay Type | Cell Model | Cathinone Example | Endpoint Measured | Finding |
| Cytotoxicity | Differentiated SH-SY5Y cells | 3,4-MDPHP | Cell Viability, Mode of Cell Death | Concentration-dependent loss of viability; cell death by necrosis. nih.gov |
| Oxidative Stress | Differentiated SH-SY5Y cells | 3,4-MDPHP | Oxidative Stress Markers | Induced oxidative stress in a concentration-dependent manner. nih.gov |
| Hepatotoxicity | Primary Rat Hepatocytes | MDPV, Pentedrone | Cytotoxicity | MDPV and pentedrone were significantly more toxic than MDMA. researchgate.net |
| Cytotoxicity | V79 Fibroblast Cells | N,N-dimethyl-2-propen-1-amines | DNA Content (IC50) | The cis-isomers showed lower IC50 values, indicating higher toxicity. nih.gov |
Biomarker Identification and Methodologies for Toxicological Assessment
A biomarker is a measurable indicator of a biological state or condition. In toxicology, biomarkers are used to indicate exposure to a chemical and to predict toxic effects. nih.gov Methodologies for biomarker identification for synthetic cathinones focus on two main areas: identifying the drug and its metabolites in biological samples and detecting changes in endogenous molecules (like neurotransmitters) following exposure.
The identification of metabolites is crucial because the parent drug may be cleared from the body quickly, while its metabolites can be detected for a longer period. nih.gov For example, studies on N,N-dimethylpentylone, a compound structurally related to N,N-dimethyl Heptylone, identified pentylone (B609909) as a primary metabolite in postmortem cases. researchgate.net The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for accurately detecting these biomarkers in urine, blood, and tissue samples. researchgate.net
Another key area of biomarker research for cathinones involves measuring their impact on the central nervous system. Studies have shown that cathinones can alter the levels of key neurotransmitters. Repeated administration of methcathinone in animals, for instance, leads to significant decreases in dopamine and serotonin levels in the brain. nih.gov Furthermore, chronic administration of MDPV in rats has been shown to induce the accumulation of the protein ΔFosB in brain regions associated with addiction, such as the nucleus accumbens, suggesting its potential as a biomarker for long-term neurochemical changes. researchgate.net
Challenges in Extrapolating Animal Model Data to the Human Context
Extrapolating data from animal models to predict human toxicity is a significant challenge in toxicology for all substances, including synthetic cathinones. lovelacebiomedical.orgnih.gov Several factors contribute to this difficulty:
Species Differences: There are inherent genetic, anatomical, and physiological differences between rodents and humans. lovelacebiomedical.org These can affect the absorption, distribution, metabolism, and excretion (ADME) of a drug, leading to different toxicity profiles. nih.gov For example, the timing of central nervous system development varies significantly between rodents and humans, which can alter susceptibility to neurotoxicants. nih.gov
Polydrug Use: In the human context, synthetic cathinones are often used in combination with other substances, such as alcohol or other illicit drugs. mdpi.com This makes it difficult to attribute specific toxic effects to a single compound, a complexity that is often not replicated in controlled animal studies. researchgate.netmdpi.com
Lack of Controlled Human Data: For ethical reasons, controlled administration studies of novel psychoactive substances in humans are scarce. Knowledge about human toxicity is often based on emergency room reports and postmortem toxicology, which may lack detailed information about the exact substance used and the co-ingestion of other drugs. nih.govnih.gov This reliance on uncontrolled case reports makes it hard to establish clear cause-and-effect relationships. nih.gov
Reporting and Study Design: Animal studies typically report data as group mean differences, whereas clinical reports focus on the incidence of effects in individuals. nih.gov This difference in reporting can make direct comparisons challenging. Furthermore, the vast majority of animal experiments are conducted to model specific aspects of a human condition, but they can never fully replicate the human system. wellbeingintlstudiesrepository.org
These challenges highlight the importance of integrating data from multiple sources, including in vitro, in silico, and animal models, to make more informed predictions about the potential risks of synthetic cathinones to human health.
Future Research Directions and Unanswered Questions
Elucidation of Complete Metabolic Pathways and Identification of Minor Metabolites
While major metabolic pathways for some synthetic cathinones are being identified, a complete picture for N,N-dimethyl heptylone is still lacking. The metabolism of its N-desmethyl metabolite, pentylone (B609909), has been identified in postmortem cases, but a full elucidation of all metabolic routes is crucial. nih.gov Understanding the complete metabolic fate is essential for forensic and toxicological analysis, as parent compounds may be present at very low levels or absent in biological samples collected long after consumption. frontiersin.org
Future research should employ in vitro models such as human liver microsomes (HLMs) and hepatocytes to systematically identify all phase I and phase II metabolites. nih.govnih.gov Studies on related N,N-dimethyl substituted cathinones have revealed several key metabolic pathways, including:
N-dealkylation: The removal of one or both methyl groups from the nitrogen atom is a common pathway. For instance, N,N-dimethylpentylone (DMP) is metabolized to its primary N-desmethyl metabolite, pentylone. nih.gov Similarly, studies on 4-MDMC and 4-MDEC show N-demethylation and N-deethylation, respectively, which can result in the formation of other known psychoactive substances like 4-MMC and 4-MEC. frontiersin.org
β-Ketone Reduction: The carbonyl group is often reduced to a hydroxyl group, forming an alcohol metabolite. nih.govnih.gov
Hydroxylation: This can occur at various positions on the molecule, including the alkyl chain or the aromatic ring. nih.govmdpi.com For example, the metabolism of 4-MPD involves 4'-methyl hydroxylation. mdpi.com
Demethylenation: For compounds with a methylenedioxy ring, like N,N-dimethyl heptylone, this pathway involves the opening of the ring, followed by O-methylation. nih.gov
Conjugation: Phase II metabolism typically involves glucuronidation of the hydroxylated metabolites, which facilitates their excretion. frontiersin.orgnih.gov
Identifying minor metabolites is also critical. Though present in smaller quantities, they can serve as unique biomarkers for consumption, extending the detection window and improving the accuracy of toxicological screenings. nih.gov Advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are indispensable for this work, allowing for the detection and structural elucidation of novel metabolites. frontiersin.orgmdpi.com
Development of Advanced In Silico and In Vitro Predictive Models for Cathinone (B1664624) Activity and Metabolism
The rapid proliferation of NPS makes it impractical to conduct exhaustive preclinical testing for every new compound. Therefore, the development of robust predictive models is a high-priority research area.
In Silico Models: Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can predict the biological activity and toxicity of new compounds based on their chemical structure. nih.govnih.gov QSAR models analyze how different structural features (e.g., type of N-alkyl substituent, aromatic ring substitutions) influence a compound's interaction with monoamine transporters. nih.gov By building models from existing data on known cathinones, researchers can screen virtual libraries of novel structures to predict their potential activity and prioritize them for further testing. mdpi.com These in silico tools are crucial for early risk assessment and can help regulatory bodies anticipate the effects of newly emerging substances. nih.govresearchgate.net
In Vitro Models: Advanced in vitro systems are needed to improve the prediction of human metabolism. While HLMs are a standard tool, their use can be expanded. nih.gov For example, comparing metabolic profiles across species (e.g., rat and human) can highlight important differences and improve the translation of animal study data to humans. frontiersin.org Furthermore, investigating metabolism in both male and female-derived liver microsomes can identify potential sex-specific differences in biotransformation. nih.gov Combining these in vitro metabolic studies with in silico predictions of metabolite formation can provide a powerful, integrated approach to forecasting the metabolic fate of new cathinones. researchgate.net
Long-Term Pharmacological and Toxicological Implications in Controlled Preclinical Settings
The acute effects of synthetic cathinones, such as stimulation and euphoria, are often the focus of initial studies. However, the long-term consequences of repeated use are poorly understood and represent a significant public health concern. Controlled preclinical studies using animal models are essential to investigate these chronic effects.
Key areas for future long-term research include:
Neurotoxicity: Chronic exposure to psychostimulants can lead to lasting changes in the brain. Studies should investigate potential neurotoxic effects, such as damage to dopamine (B1211576) and serotonin (B10506) nerve terminals, neuroinflammation, mitochondrial dysfunction, and apoptosis. mdpi.com
Behavioral Sensitization and Dependence: Repeated administration of psychostimulants can lead to sensitization (an amplified behavioral response) and the development of dependence. Animal models of self-administration and drug-seeking behavior are critical for assessing the abuse potential and addictive liability of N,N-dimethyl heptylone. nih.govwho.int The long-term increase of proteins like ΔFosB in brain reward regions can serve as a marker for addiction risk. nih.gov
Cardiovascular and Systemic Toxicity: Beyond the brain, the long-term impact on the cardiovascular system (e.g., heart, blood vessels), liver, and kidneys needs to be evaluated.
Developmental and Reproductive Effects: Exposure during critical developmental periods could have severe consequences. mdpi.com Studies using models like C. elegans have shown that some synthetic cathinones can cause developmental arrest and reduce reproductive capacity. nih.gov
These long-term preclinical studies are vital for understanding the full spectrum of risks associated with chronic N,N-dimethyl heptylone use and for informing public health strategies and clinical interventions. researchgate.net
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural characterization and purity assessment of N,N-dimethyl Heptylone (hydrochloride)?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR) to confirm the molecular structure. For purity assessment, employ reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 220–280 nm, referencing USP guidelines for impurity profiling . Differential scanning calorimetry (DSC) can further validate crystallinity and thermal stability .
Q. How should researchers handle and store N,N-dimethyl Heptylone (hydrochloride) to ensure stability?
- Methodological Answer : Store the compound at -20°C in a tightly sealed, corrosion-resistant container to prevent hygroscopic degradation. Use desiccants and inert gas purging (e.g., nitrogen) during handling. Transport under cold-chain conditions (2–8°C) to avoid thermal decomposition. Stability studies under accelerated conditions (40°C/75% RH) are recommended for long-term storage protocols .
Q. What safety protocols are critical for in vitro studies involving this compound?
- Methodological Answer : Follow OSHA HCS standards: use fume hoods for aerosol prevention, wear nitrile gloves, and use eye protection. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical monitoring for 48 hours due to delayed toxicity risks. Spill management requires absorption with inert materials (e.g., vermiculite) and disposal via approved hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for N,N-dimethyl Heptylone (hydrochloride)?
- Methodological Answer : Conduct dose-response studies with standardized preclinical models (e.g., rodent assays for receptor binding affinity) and validate results using orthogonal methods (e.g., electrophysiology vs. radioligand assays). Apply NIH guidelines for rigorous statistical validation, including ANOVA with post-hoc tests, and ensure replication across independent labs to isolate confounding variables (e.g., batch-to-batch purity variations) .
Q. What strategies optimize the synthesis of N,N-dimethyl Heptylone (hydrochloride) while minimizing impurities?
- Methodological Answer : Use controlled reductive amination with Pd/C or Raney nickel under hydrogen atmosphere, monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis, employ gradient elution HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate and quantify impurities like N-oxide derivatives or unreacted intermediates. Recrystallization in ethanol/HCl improves purity (>98%) .
Q. How should in vivo metabolic studies be designed to elucidate degradation pathways?
- Methodological Answer : Administer radiolabeled (¹⁴C) compound to rodent models and collect plasma, urine, and feces at timed intervals. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite identification. Compare results with in vitro liver microsome assays (human/rodent) to differentiate species-specific metabolism. Data should adhere to FDA bioanalytical method validation criteria .
Q. What computational methods predict the physicochemical properties of N,N-dimethyl Heptylone (hydrochloride)?
- Methodological Answer : Utilize Schrödinger’s QikProp or ACD/Labs software to calculate logP (octanol-water partition coefficient), polar surface area, and solubility. Validate predictions with experimental shake-flask assays. Molecular dynamics simulations (AMBER force field) can model hydrochloride salt dissociation in biological matrices, aiding formulation design .
Methodological Notes
- Data Validation : Cross-reference USP/EP pharmacopeial standards for impurity thresholds (<0.1% for major unspecified impurities) .
- Ethical Compliance : Adhere to institutional animal care protocols (IACUC) for preclinical studies, including sample size justification and blinding procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
